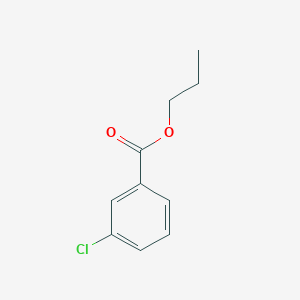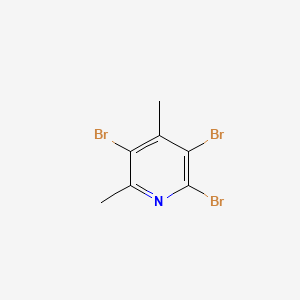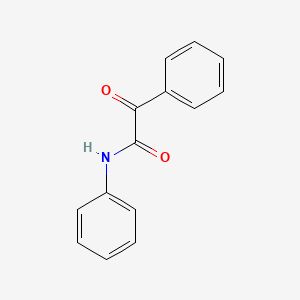
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound is characterized by the presence of a 2,6-dimethyl-1,5-heptadienyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves the use of activated carbon catalysts derived from renewable sources like corncob. These catalysts are optimized for high surface area and pore volume, making them suitable for large-scale production . The process involves the ketalization of glycerol with acetone or other carbonyl compounds under optimized reaction conditions .
化学反応の分析
Types of Reactions
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine (Py).
Reduction: H₂/Ni, H₂/Rh, zinc (Zn) in hydrochloric acid (HCl), LiAlH₄, NaBH₄.
Substitution: Lithium diisopropylamide (LDA), triethylamine (NEt₃), pyridine (Py), t-butyl potassium (t-BuOK).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
科学的研究の応用
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE has several scientific research applications:
Chemistry: Used as a solvent and co-monomer in the synthesis of polyacetals.
Biology: Employed in the study of muscarinic acetylcholine receptors as it can act as an agonist.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of biofuels and as an oxygenated additive to improve fuel properties.
作用機序
The mechanism of action of 1,3-dioxolane, 2-(2,6-dimethyl-1,5-heptadienyl)- involves its interaction with various molecular targets and pathways. As a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to the activation of downstream signaling pathways . In industrial applications, its reactivity and stability make it suitable for use as a solvent and additive .
類似化合物との比較
Similar Compounds
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane with similar chemical properties.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, known for its peroxide properties.
2,2-Dimethyl-1,3-dioxolane: A derivative with two methyl groups, used in similar applications.
Uniqueness
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE is unique due to its specific substituent group, which imparts distinct chemical and physical properties. Its ability to act as a muscarinic acetylcholine receptor agonist sets it apart from other dioxolanes .
特性
CAS番号 |
66408-78-4 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+ |
InChIキー |
KSDZVTNRVWBTFN-PKNBQFBNSA-N |
SMILES |
CC(=CCCC(=CC1OCCO1)C)C |
異性体SMILES |
CC(=CCC/C(=C/C1OCCO1)/C)C |
正規SMILES |
CC(=CCCC(=CC1OCCO1)C)C |
| 66408-78-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















